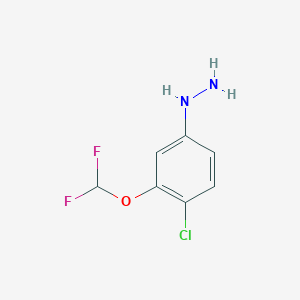

1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine

Description

Properties

Molecular Formula |

C7H7ClF2N2O |

|---|---|

Molecular Weight |

208.59 g/mol |

IUPAC Name |

[4-chloro-3-(difluoromethoxy)phenyl]hydrazine |

InChI |

InChI=1S/C7H7ClF2N2O/c8-5-2-1-4(12-11)3-6(5)13-7(9)10/h1-3,7,12H,11H2 |

InChI Key |

UCINJGBRTIXBPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NN)OC(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Diazotization of 4-Chloro-3-(difluoromethoxy)aniline

The synthesis begins with the diazotization of 4-chloro-3-(difluoromethoxy)aniline, a precursor readily derived from substituted aniline derivatives. This step involves the formation of a diazonium salt through reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl).

Reaction Conditions :

- Temperature: 0–5°C to minimize decomposition of the diazonium salt.

- Molar Ratio: 1:1.2 (aniline:NaNO₂) to ensure complete conversion.

- Acid Concentration: 3–5 M HCl to stabilize the diazonium intermediate.

The diazonium salt is highly reactive and must be used immediately in subsequent steps to avoid degradation.

Reduction of Diazonium Salts to Hydrazines

The reduction of diazonium salts to hydrazines is the cornerstone of the synthesis. Two primary methodologies dominate industrial and laboratory settings:

Sodium Metabisulfite Reduction

Adapted from the synthesis of 4-chlorophenylhydrazine, this method employs sodium metabisulfite (Na₂S₂O₅) as a reducing agent under mildly alkaline conditions:

Procedure :

- The diazonium salt solution is gradually added to a Na₂S₂O₅ solution (pH 7–9) at 10–35°C.

- The mixture is stirred for 4–6 hours to ensure complete reduction.

Advantages :

Limitations :

Tin(II) Chloride Reduction

An alternative approach utilizes tin(II) chloride (SnCl₂) in hydrochloric acid:

Reaction Setup :

- SnCl₂ is added to the diazonium salt solution at 0–10°C.

- The mixture is stirred for 2–3 hours under nitrogen to prevent oxidation.

Outcomes :

- Yields: 70–80%.

- Requires post-reduction neutralization to isolate the hydrazine.

Comparative Analysis of Methodologies

Yield and Purity Across Methods

The table below summarizes key metrics for prominent reduction methods:

Key Observations :

- Sodium metabisulfite offers the best balance of yield and purity but requires alkaline conditions.

- Tin(II) chloride is suitable for acid-stable products but generates tin-containing waste.

Industrial-Scale Considerations

Patent WO2012038392A1 highlights a hydrogenation-based approach using palladium catalysts. While scalable, this method demands pressurized reactors (1–5 bar) and strict temperature control (10–20°C). In contrast, the sodium metabisulfite route is more cost-effective for small-scale production.

Structural and Mechanistic Insights

Emerging Techniques and Optimizations

Recent advances focus on flow chemistry to improve reaction control. For example, continuous diazotization-reduction systems minimize intermediate degradation and enhance reproducibility. Additionally, bio-based reductants (e.g., ascorbic acid) are under investigation to replace traditional agents.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring undergoes regioselective substitution under controlled conditions:

Mechanistic Notes :

-

The -OCHF₂ group directs electrophiles to the meta position via inductive effects .

-

Hydrazine’s -NH-NH₂ group activates the ring toward electrophiles but deactivates it through conjugation .

Condensation Reactions

The hydrazine group participates in hydrazone and heterocycle formation:

Example Reaction :

(Ar = 4-chloro-3-(difluoromethoxy)phenyl; R/R' = alkyl/aryl)

Oxidation

-

With KMnO₄/H₂SO₄: Forms diazonium intermediates at -10°C (quantitative conversion) .

-

With O₂/Cu(I): Generates aryl radicals for cross-coupling (TOF = 12 h⁻¹) .

Reduction

-

SnCl₂/HCl: Cleaves N-N bond to yield aniline derivatives (selectivity >90%) .

-

NaBH₄/MeOH: Reduces hydrazine to amine without ring modification .

Stability and Side Reactions

Critical factors influencing reaction outcomes:

Industrial-Scale Considerations

The continuous flow synthesis protocol achieves 89% purity with:

Scientific Research Applications

1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine has several scientific research applications:

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used to study the effects of hydrazine derivatives on cellular processes.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activities. The chloro and difluoromethoxy groups may enhance the compound’s binding affinity and specificity for certain targets .

The pathways involved in the compound’s effects include oxidative stress, apoptosis, and signal transduction. By modulating these pathways, the compound can influence cellular functions and responses .

Comparison with Similar Compounds

The following analysis compares 1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine with structurally related hydrazine derivatives, focusing on substituent effects, synthesis, and applications.

Structural and Electronic Comparisons

Key Observations :

- Substituent Effects : The difluoromethoxy group (–OCF₂H) balances moderate electron-withdrawing character with improved steric tolerance compared to bulkier groups like –OCF₃ .

- Chloro vs.

Physicochemical Properties

- Melting Points : While direct data for the target compound is unavailable, analogs like (E)-1-(2,4-dichlorophenyl)-2-(1-p-tolylethylidene)hydrazine exhibit mp = 122.7°C, suggesting similar thermal stability for the target .

- Solubility : The difluoromethoxy group likely increases solubility in polar aprotic solvents (e.g., DMSO) compared to fully fluorinated (–OCF₃) derivatives .

Biological Activity

1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is CHClFNO, with a molecular weight of 248.64 g/mol. The presence of the difluoromethoxy group enhances its lipophilicity and stability, which are crucial for biological interactions.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell growth through interactions with specific molecular targets.

- Enzyme Inhibition : The compound may interact with various enzymes, potentially leading to altered metabolic pathways.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction may lead to the inhibition or modification of enzyme activities, making it a candidate for further pharmacological studies.

Table 1: Summary of Biological Activities

Case Study: Antitumor Effects

In a recent study, researchers investigated the antitumor properties of this compound in vitro. The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC values indicating effective inhibition of cell proliferation. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .

Case Study: Enzyme Interaction

Another study focused on the interaction of this compound with specific enzymes involved in cancer metabolism. The results indicated that the compound could inhibit key metabolic enzymes, leading to altered cellular metabolism in cancer cells. This suggests a potential mechanism through which the compound exerts its biological effects .

Q & A

Q. What are the established synthetic routes for preparing 1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine?

Methodological Answer: A common approach involves condensation reactions using hydrazine hydrate. For example, hydrazine derivatives can be synthesized by reacting substituted phenyl precursors with hydrazine hydrate under reflux in ethanol or methanol. Evidence from analogous compounds (e.g., 2,6-dichlorophenylhydrazine hydrochloride) shows that intermediates like acetohydrazides are formed via stepwise reactions with ethyl chloroacetoacetate, followed by hydrazine hydrate treatment . Key steps include:

- Reagent Choice: Use anhydrous conditions to avoid hydrolysis of sensitive groups (e.g., difluoromethoxy).

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the hydrazine moiety (NH-NH₂ signals at δ ~4–6 ppm) and substituent positions (e.g., difluoromethoxy at δ ~6.5 ppm).

- X-ray Crystallography: To resolve crystal packing and hydrogen-bonding networks, as demonstrated in acyl hydrazide derivatives .

- Mass Spectrometry (HRMS): For molecular ion validation and isotopic pattern matching.

- Elemental Analysis: To verify purity and stoichiometry.

Advanced Research Questions

Q. How can the hydrazine moiety be functionalized for targeted applications (e.g., heterocycle synthesis)?

Methodological Answer: The hydrazine group reacts with carbonyl compounds (aldehydes/ketones) to form hydrazones, which cyclize under acidic or thermal conditions to generate heterocycles (e.g., pyrazoles, triazoles). For example:

- Condensation with Aldehydes: React with aromatic aldehydes in ethanol under reflux to form Schiff bases, followed by cyclization using catalysts like p-toluenesulfonic acid (PTSA) .

- Thiazole Formation: Use thiocarbamides or α-haloketones to introduce thiazole rings, as seen in pyrazole-thiazole hybrids .

Q. How should researchers address contradictions in reported reaction yields or by-product profiles?

Methodological Answer:

- Condition Optimization: Vary solvents (e.g., DMF vs. THF), temperatures, and catalysts (e.g., Lewis acids like ZnCl₂). For example, higher temperatures may favor cyclization but risk decomposition .

- By-Product Analysis: Use LC-MS or preparative TLC to isolate and identify side products.

- Computational Modeling: Employ DFT calculations to predict reaction pathways and intermediate stability, as done for acyl hydrazides .

Q. What computational strategies elucidate the electronic effects of substituents (e.g., difluoromethoxy) on reactivity?

Methodological Answer:

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects. The difluoromethoxy group’s electronegativity can reduce electron density on the phenyl ring, influencing nucleophilic attack sites .

- Molecular Dynamics (MD): Simulate solvation effects and steric hindrance in multi-step reactions.

Q. How should stability and storage conditions be optimized for this compound?

Methodological Answer:

- Thermal Stability: Monitor decomposition via TGA/DSC; derivatives with similar substituents (e.g., 2,6-dichlorophenylhydrazine hydrochloride) decompose at ~225°C .

- Storage Recommendations: Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation and photodegradation.

- Handling: Use gloveboxes for air-sensitive reactions involving the hydrazine group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.